(Rac)-Reparixin

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

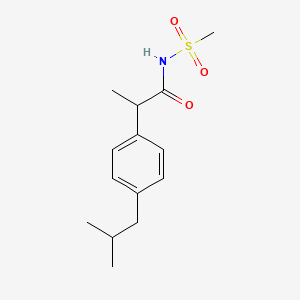

2-[4-(2-methylpropyl)phenyl]-N-methylsulfonylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO3S/c1-10(2)9-12-5-7-13(8-6-12)11(3)14(16)15-19(4,17)18/h5-8,10-11H,9H2,1-4H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQDRVXQXKZXMHP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=CC=C(C=C1)C(C)C(=O)NS(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70861524 | |

| Record name | N-(Methanesulfonyl)-2-[4-(2-methylpropyl)phenyl]propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70861524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(Rac)-Reparixin as an Experimental Control for Reparixin Studies: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reparixin is a potent, non-competitive, allosteric inhibitor of the CXC chemokine receptors 1 and 2 (CXCR1 and CXCR2).[1] These receptors, activated by chemokines such as interleukin-8 (IL-8), play a crucial role in the recruitment and activation of neutrophils, key mediators of inflammation.[2][3] By targeting CXCR1 and CXCR2, Reparixin has shown therapeutic potential in a range of inflammatory conditions, organ transplantation, and cancer.[2][4] In preclinical and clinical research, the use of appropriate controls is paramount to validate experimental findings. For chiral molecules like Reparixin, the racemic mixture, denoted as (Rac)-Reparixin, serves as an essential experimental control to distinguish the specific activity of the active enantiomer from any potential off-target or non-specific effects. This guide provides a comprehensive overview of the use of this compound as a control in Reparixin studies, including its rationale, experimental considerations, and relevant protocols.

The Rationale for Using this compound as a Control

Reparixin is a chiral molecule, and its biological activity primarily resides in a single enantiomer, specifically the (R)-enantiomer, with the chemical name (2R)-2-[4-(2-methylpropyl)phenyl]-N-methylsulfonylpropanamide. The racemic mixture, this compound, is a 1:1 mixture of the (R)- and (S)-enantiomers. The (S)-enantiomer is presumed to be significantly less active or inactive as a CXCR1/2 inhibitor.

The use of this compound as a control is based on the principle of stereoselectivity in pharmacology. Many biological targets, such as receptors and enzymes, are chiral and will interact differently with the enantiomers of a chiral drug. The active enantiomer will have a high affinity and produce a biological response, while the inactive enantiomer will have a low affinity and elicit little to no response.

By comparing the effects of the enantiomerically pure Reparixin (the active (R)-enantiomer) with this compound at the same total concentration, researchers can:

-

Confirm Stereospecificity: Demonstrate that the observed biological effects are due to the specific interaction of the active enantiomer with its target (CXCR1/2) and not due to non-specific chemical properties of the compound.

-

Identify Off-Target Effects: If this compound elicits a biological response, it may indicate that the effect is not mediated by the primary target or that the "inactive" enantiomer possesses some unexpected activity.

-

Establish a Baseline for Inactivity: this compound can serve as a more appropriate negative control than a vehicle alone, as it accounts for any potential effects of introducing a small molecule with a similar chemical scaffold into the experimental system.

Data Presentation

Table 1: In Vitro Inhibitory Activity of Reparixin

| Target | Parameter | Species | Value (nM) |

| CXCR1 | IC50 | Human | 1[1] |

| CXCR2 | IC50 | Human | 100-400[1] |

Table 2: In Vivo Efficacy of Reparixin in Animal Models

| Animal Model | Dosing | Key Findings |

| Rat model of liver post-ischemia reperfusion injury | 3, 15, or 30 mg/kg (i.v. before reperfusion and s.c. after) | Dose-dependent inhibition of PMN recruitment and reduction in liver damage.[3] |

| Spontaneously hypertensive rats | 5 mg/kg daily for 3 weeks (s.c.) | Decreased systolic blood pressure and increased blood flow. |

| Murine model of LPS-induced acute lung injury | 15 µg/g | Reduced neutrophil recruitment into the lung by approximately 50%. |

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are examples of key experimental protocols where this compound could be employed as a control.

In Vitro Neutrophil Chemotaxis Assay

This assay is fundamental for assessing the inhibitory effect of Reparixin on neutrophil migration, a primary function mediated by CXCR1/2.

Objective: To determine the concentration-dependent inhibition of neutrophil chemotaxis by Reparixin and to confirm the stereospecificity of this inhibition using this compound as a control.

Methodology:

-

Neutrophil Isolation: Isolate human neutrophils from fresh peripheral blood of healthy donors using density gradient centrifugation (e.g., with Ficoll-Paque) followed by dextran sedimentation.

-

Compound Preparation: Prepare stock solutions of Reparixin and this compound in DMSO. Serially dilute the compounds in assay medium (e.g., RPMI 1640 supplemented with 0.5% BSA) to the desired final concentrations. Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.1%.

-

Chemotaxis Assay (Boyden Chamber/Transwell Assay):

-

Add a chemoattractant, such as IL-8 (CXCL8) at a concentration of 10-100 ng/mL, to the lower wells of a 96-well chemotaxis plate.

-

In separate tubes, pre-incubate the isolated neutrophils with various concentrations of Reparixin, this compound, or vehicle control for 30-60 minutes at 37°C.

-

Place the transwell inserts (with a 3-5 µm pore size) into the wells.

-

Add the pre-incubated neutrophil suspension to the upper chamber of the inserts.

-

Incubate the plate at 37°C in a 5% CO2 incubator for 60-90 minutes.

-

-

Quantification of Migration:

-

After incubation, remove the inserts.

-

Quantify the number of neutrophils that have migrated to the lower chamber. This can be done by staining the cells with a fluorescent dye like Calcein-AM and measuring the fluorescence with a plate reader, or by direct cell counting using a hemocytometer or an automated cell counter.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of chemotaxis for each concentration of Reparixin and this compound compared to the vehicle control.

-

Plot the concentration-response curves and determine the IC50 values. It is expected that Reparixin will show a potent, dose-dependent inhibition, while this compound will be significantly less potent or inactive.

-

In Vivo Model of Peritonitis

This model assesses the effect of Reparixin on neutrophil recruitment into the peritoneal cavity in response to an inflammatory stimulus.

Objective: To evaluate the in vivo efficacy of Reparixin in reducing neutrophil infiltration and to confirm that this effect is stereospecific using this compound.

Methodology:

-

Animal Model: Use male C57BL/6 mice (or another appropriate strain).

-

Induction of Peritonitis: Induce peritonitis by intraperitoneal (i.p.) injection of a sterile inflammatory agent, such as thioglycollate broth (4%) or zymosan A (1 mg/mL).

-

Compound Administration:

-

Administer Reparixin, this compound, or vehicle control (e.g., saline with a small percentage of DMSO or another suitable vehicle) via a relevant route (e.g., subcutaneous or intraperitoneal injection) at a specified time before or after the induction of peritonitis. Doses can range from 1 to 30 mg/kg depending on the study design.

-

-

Peritoneal Lavage: At a predetermined time point after the induction of peritonitis (e.g., 4-6 hours), euthanize the mice and perform a peritoneal lavage by injecting and then collecting a fixed volume of sterile PBS or saline containing EDTA.

-

Cell Counting and Analysis:

-

Determine the total number of leukocytes in the peritoneal lavage fluid using a hemocytometer.

-

Prepare cytospin slides and stain with a differential stain (e.g., Wright-Giemsa) to determine the percentage of neutrophils.

-

Calculate the total number of neutrophils in the peritoneal cavity.

-

-

Data Analysis:

-

Compare the number of neutrophils in the peritoneal lavage fluid of mice treated with Reparixin, this compound, and vehicle. A significant reduction in neutrophil numbers in the Reparixin-treated group compared to both the vehicle and this compound groups would demonstrate the specific in vivo efficacy of the active enantiomer.

-

Mandatory Visualizations

Signaling Pathways

The binding of IL-8 to CXCR1/2 triggers a cascade of intracellular signaling events that are inhibited by Reparixin.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. A pilot study on reparixin, a CXCR1/2 antagonist, to assess safety and efficacy in attenuating ischaemia–reperfusion injury and inflammation after on-pump coronary artery bypass graft surgery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. apexbt.com [apexbt.com]

- 4. Reparixin, an inhibitor of CXCR2 function, attenuates inflammatory responses and promotes recovery of function after traumatic lesion to the spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]

The In Vitro Biological Activity of (Rac)-Reparixin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-Reparixin, also known as Repertaxin, is a small molecule inhibitor of the C-X-C motif chemokine receptors 1 and 2 (CXCR1 and CXCR2).[1][2] These receptors, primarily expressed on neutrophils, play a crucial role in the inflammatory cascade by mediating the chemotactic response to ligands such as interleukin-8 (IL-8 or CXCL8).[1][3] By targeting these receptors, Reparixin presents a promising therapeutic strategy for a variety of inflammatory diseases, certain cancers, and complications related to organ transplantation.[1][4] This technical guide provides an in-depth overview of the in vitro biological activity of this compound, focusing on its mechanism of action, quantitative inhibitory data, and the experimental protocols used to elucidate its function.

Mechanism of Action

This compound acts as a non-competitive, allosteric inhibitor of CXCR1 and CXCR2.[5][6][7] This means it does not directly compete with the natural ligands (like CXCL8) for the binding site on the receptors. Instead, it binds to a different, allosteric site on the receptor, inducing a conformational change that prevents receptor activation and downstream signaling, even when the ligand is bound.[7][8] This allosteric inhibition effectively blocks the G-protein mediated signaling pathways without impairing ligand-induced receptor internalization and scavenging.[8] This mode of action makes Reparixin a potent and specific inhibitor of CXCL8-induced biological activities.[9]

Quantitative In Vitro Activity

The inhibitory potency of this compound has been quantified in various in vitro assays. The half-maximal inhibitory concentration (IC50) values demonstrate its high affinity for CXCR1 and a lower but significant affinity for CXCR2.

| Target | Assay Type | Cell Line/System | Ligand | IC50 Value | Reference |

| CXCR1 | Chemotaxis Assay | Human Polymorphonuclear Cells (PMNs) | CXCL8 | 1 nM | [9] |

| CXCR1 | Chemotaxis Assay | L1.2 cells expressing CXCR1 | CXCL8 | 5.6 nM | [9] |

| CXCR1 | Inhibition of CXCL8-induced chemotaxis | Human Polymorphonuclear Cells (PMNs) | CXCL8 | 5.3 nM | [9] |

| CXCR2 | Chemotaxis Assay | Human Polymorphonuclear Cells (PMNs) | CXCL1 | 100 nM | [5][10] |

| CXCR2 | Inhibition of CXCL1-induced response | Human PMNs | CXCL1 | 400 nM | [9] |

| CXCR1 (Ile43Val mutant) | Chemotaxis Assay | L1.2 cells expressing Ile43Val CXCR1 mutant | CXCL8 | 80 nM | [5][10] |

Key In Vitro Effects

Reparixin's inhibition of CXCR1/2 signaling translates to several key effects on neutrophil function in vitro:

-

Inhibition of Chemotaxis: Reparixin potently blocks the migration of both human and mouse neutrophils towards CXCL8 and other CXCR1/2 ligands.[6][9]

-

Prevention of Calcium Mobilization: It prevents the increase of intracellular free calcium, a critical step in neutrophil activation.[6][9]

-

Inhibition of Degranulation: Reparixin inhibits the release of elastase from neutrophils.[9]

-

Reduction of Reactive Oxygen Species (ROS) Production: The production of reactive oxygen intermediates by activated neutrophils is also curtailed by Reparixin.[9]

-

No Effect on Phagocytosis: Importantly, Reparixin does not affect the phagocytosis of bacteria, such as Escherichia coli, by neutrophils.[9]

Experimental Protocols

Chemotaxis Assay

This assay is fundamental to assessing the inhibitory effect of Reparixin on neutrophil migration.

Principle: The assay measures the ability of neutrophils to migrate through a porous membrane towards a chemoattractant in the lower chamber of a specialized migration plate (e.g., Boyden chamber or Transwell insert). The inhibitory effect of Reparixin is determined by pre-incubating the cells with the compound before adding them to the upper chamber.

Detailed Protocol:

-

Cell Preparation: Isolate human polymorphonuclear neutrophils (PMNs) from fresh human blood using standard density gradient centrifugation methods. Resuspend the purified PMNs in an appropriate assay buffer (e.g., RPMI 1640).

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent like DMSO. Make serial dilutions of the stock solution in the assay buffer to achieve the desired final concentrations for testing.

-

Assay Setup:

-

Add the chemoattractant solution (e.g., CXCL1 or CXCL8 at a concentration known to induce robust chemotaxis, typically 10-100 ng/mL) to the lower wells of a chemotaxis plate.[11]

-

Place the Transwell inserts (with a pore size suitable for neutrophil migration, e.g., 3-5 µm) into the wells.

-

In separate tubes, pre-incubate the neutrophil suspension with various concentrations of Reparixin or a vehicle control (DMSO) for 15-30 minutes at room temperature.[11]

-

Add the pre-incubated neutrophil suspension to the upper chamber of the Transwell inserts.

-

-

Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 1-2 hours to allow for neutrophil migration.[11]

-

Quantification of Migration: After incubation, carefully remove the Transwell inserts. The number of neutrophils that have migrated to the lower chamber can be quantified using several methods:

Receptor Binding Assay

This assay is used to determine how Reparixin affects the binding of a ligand to its receptor.

Principle: A radiolabeled ligand (e.g., [¹²⁵I]-CXCL8) is incubated with cells or cell membranes expressing the target receptor (CXCR1/2). The amount of bound radioactivity is measured. In a competition assay, the ability of an unlabeled compound (Reparixin) to displace the radiolabeled ligand is assessed. However, as Reparixin is a non-competitive allosteric inhibitor, it does not directly compete for the same binding site. Therefore, the assay is often designed to assess the effect of Reparixin on the binding characteristics of the natural ligand.

Detailed Protocol:

-

Cell/Membrane Preparation:

-

Isolate human PMNs as described for the chemotaxis assay.

-

Alternatively, prepare plasma membranes from PMNs or from cells engineered to overexpress CXCR1 or CXCR2.

-

-

Incubation with Reparixin: Resuspend the cells or membranes in a binding buffer (e.g., RPMI 1640 containing BSA, HEPES, and NaN₃).[6] Incubate the cells/membranes with Reparixin (e.g., 1 µM) or vehicle for a specified time (e.g., 15 minutes at 37°C).[6][7]

-

Radioligand Binding:

-

Separation of Bound and Free Ligand: Separate the cell/membrane-bound radioactivity from the unbound radioactivity. A common method is centrifugation through an oil gradient (e.g., 80% silicon and 20% paraffin) in a microcentrifuge.[6]

-

Measurement of Radioactivity: Measure the radioactivity in the cell/membrane pellet using a gamma counter.

-

Data Analysis: Determine non-specific binding by adding a large excess of unlabeled CXCL8 (e.g., 200-fold molar excess).[6] Specific binding is calculated by subtracting non-specific binding from total binding. The data can be analyzed using software like the LIGAND program to determine binding parameters.[6]

Calcium Mobilization Assay

This assay measures the ability of Reparixin to block the increase in intracellular calcium that occurs upon receptor activation.

Principle: Gq-coupled GPCRs, like CXCR1 and CXCR2, upon activation, trigger the release of calcium from intracellular stores.[12] This change in intracellular calcium concentration can be detected using calcium-sensitive fluorescent dyes.

Detailed Protocol:

-

Cell Preparation: Use cells that endogenously express CXCR1/2 (like neutrophils) or cells engineered to express these receptors.

-

Dye Loading: Load the cells with a cell-permeant calcium-sensitive fluorescent dye (e.g., Fluo-3 AM or Fluo-4 AM) according to the manufacturer's instructions. This typically involves incubating the cells with the dye for a specific period to allow for de-esterification and trapping of the dye inside the cells.

-

Compound Incubation: Pre-incubate the dye-loaded cells with various concentrations of Reparixin or a vehicle control.

-

Stimulation and Measurement:

-

Place the cells in a fluorescence plate reader with integrated liquid handling capabilities (e.g., FLIPR).[12]

-

Establish a baseline fluorescence reading.

-

Inject the agonist (e.g., CXCL8) into the wells to stimulate the cells.

-

Immediately and continuously measure the change in fluorescence over time. The increase in fluorescence corresponds to the increase in intracellular calcium concentration.

-

-

Data Analysis: The inhibitory effect of Reparixin is determined by comparing the fluorescence signal in the presence of the compound to the signal in the vehicle-treated control. IC50 values can be calculated from the dose-response curves.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathway inhibited by Reparixin and a typical experimental workflow for a chemotaxis assay.

Caption: CXCR1/2 Signaling Pathway and the Point of Inhibition by this compound.

Caption: A generalized workflow for conducting an in vitro chemotaxis assay.

Conclusion

This compound is a potent and selective allosteric inhibitor of CXCR1 and CXCR2, demonstrating significant in vitro activity in blocking key neutrophil functions central to the inflammatory response. The well-defined in vitro assays described herein provide a robust framework for the continued investigation of Reparixin and other CXCR1/2 modulators. This technical guide serves as a comprehensive resource for researchers and drug development professionals working to further characterize and harness the therapeutic potential of this important class of inhibitors.

References

- 1. What is Reparixin used for? [synapse.patsnap.com]

- 2. Phase Ib pilot study to evaluate reparixin in combination with weekly paclitaxel in patients with HER-2 negative metastatic breast cancer (MBC) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A pilot study on reparixin, a CXCR1/2 antagonist, to assess safety and efficacy in attenuating ischaemia–reperfusion injury and inflammation after on-pump coronary artery bypass graft surgery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. clinicaltrials.eu [clinicaltrials.eu]

- 5. medchemexpress.com [medchemexpress.com]

- 6. apexbt.com [apexbt.com]

- 7. Receptor binding mode and pharmacological characterization of a potent and selective dual CXCR1/CXCR2 non-competitive allosteric inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | The CXCR1/CXCR2 Inhibitor Reparixin Alters the Development of Myelofibrosis in the Gata1low Mice [frontiersin.org]

- 9. selleckchem.com [selleckchem.com]

- 10. Reparixin | CXCR | TargetMol [targetmol.com]

- 11. benchchem.com [benchchem.com]

- 12. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]

Role of (Rac)-Reparixin in blocking IL-8 signaling pathway

An In-depth Technical Guide on the Role of (Rac)-Reparixin in Blocking the IL-8 Signaling Pathway

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Interleukin-8 (IL-8, or CXCL8), a pro-inflammatory chemokine, plays a pivotal role in the recruitment and activation of neutrophils and other leukocytes by signaling through its G protein-coupled receptors, CXCR1 and CXCR2. Dysregulation of the IL-8 signaling axis is implicated in a multitude of inflammatory diseases and cancer. This compound is a potent, orally available small molecule that functions as a non-competitive, allosteric inhibitor of both CXCR1 and CXCR2.[1][2][3][4] By binding to a transmembrane domain distinct from the ligand-binding site, Reparixin locks the receptors in an inactive conformation, effectively blocking the downstream signal transduction cascade without preventing IL-8 from binding.[5][6][7] This guide provides a comprehensive technical overview of Reparixin's mechanism of action, summarizes key quantitative data, details relevant experimental protocols, and visualizes the core signaling pathways and workflows.

Mechanism of Action: Allosteric Inhibition of CXCR1/CXCR2

Reparixin represents a class of non-competitive allosteric inhibitors.[1][2] Its primary mechanism involves binding to an allosteric pocket within the transmembrane helices of CXCR1 and CXCR2.[7] This interaction induces a conformational change that prevents the receptor from coupling to intracellular G proteins upon agonist (e.g., IL-8) binding.[5] Consequently, the dissociation of the Gαi and Gβγ subunits is inhibited, abrogating the entire downstream signaling cascade.[1][8]

Key features of Reparixin's mechanism include:

-

Non-competitive Nature: It does not compete with IL-8 for binding to the orthosteric site.[2][5]

-

Selectivity: Reparixin exhibits a significantly higher potency for CXCR1 over CXCR2, with a selectivity ratio of approximately 400-fold.[7][9][10]

-

Functional Blockade: It effectively inhibits a wide range of IL-8-induced cellular responses, including chemotaxis, calcium mobilization, degranulation, and the production of reactive oxygen species.[1][2][8] However, it does not impair certain functions like the phagocytosis of E. coli bacteria.[2][8]

Visualizing the IL-8 Signaling Pathway and Reparixin's Intervention

The following diagram illustrates the canonical IL-8 signaling pathway and the point of intervention by Reparixin.

References

- 1. apexbt.com [apexbt.com]

- 2. selleckchem.com [selleckchem.com]

- 3. Phase Ib pilot study to evaluate reparixin in combination with weekly paclitaxel in patients with HER-2 negative metastatic breast cancer (MBC) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. abmole.com [abmole.com]

- 5. Frontiers | The CXCR1/CXCR2 Inhibitor Reparixin Alters the Development of Myelofibrosis in the Gata1low Mice [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. Receptor binding mode and pharmacological characterization of a potent and selective dual CXCR1/CXCR2 non-competitive allosteric inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Therapeutic inhibition of CXCR2 by Reparixin attenuates acute lung injury in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Discovery and Synthesis of (Rac)-Reparixin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Reparixin is a novel small molecule inhibitor of the chemokine receptors CXCR1 and CXCR2, playing a pivotal role in the inflammatory cascade. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and synthesis of (Rac)-Reparixin. It is intended for researchers and professionals in the field of drug development, offering detailed experimental protocols, quantitative data summaries, and visual representations of key biological pathways and experimental workflows. The document delves into the preclinical and clinical findings that underscore the therapeutic potential of Reparixin in a variety of inflammatory conditions, including organ transplantation, oncology, and infectious diseases such as COVID-19.

Introduction

Reparixin, developed by Dompé Farmaceutici, is an investigational drug that functions as a non-competitive, allosteric inhibitor of the CXC chemokine receptors 1 and 2 (CXCR1 and CXCR2).[1][2] These receptors are key mediators in the recruitment and activation of neutrophils, a type of white blood cell integral to the acute inflammatory response.[1] By blocking the interaction of the potent chemoattractant interleukin-8 (IL-8) with CXCR1 and CXCR2, Reparixin effectively mitigates the excessive neutrophil infiltration that contributes to tissue damage in various pathological conditions.[1]

The therapeutic potential of Reparixin has been explored in a wide range of diseases characterized by acute and chronic inflammation. Clinical investigations have been conducted for its use in organ transplantation to reduce ischemia-reperfusion injury, in combination with chemotherapy for the treatment of metastatic breast cancer, and as an adjunctive therapy for severe pneumonia associated with COVID-19.[1][3][4][5] This guide will provide a detailed examination of the scientific data supporting these applications, with a focus on the underlying molecular mechanisms and the synthetic route to the racemic form of the molecule.

Mechanism of Action: Targeting the IL-8/CXCR1/2 Axis

Reparixin exerts its anti-inflammatory effects by specifically targeting the CXCR1 and CXCR2 receptors. It acts as a non-competitive allosteric inhibitor, meaning it binds to a site on the receptor distinct from the ligand-binding site.[2] This binding event induces a conformational change in the receptor that prevents its activation by IL-8 and other ELR-positive chemokines, without physically blocking the ligand from binding.[6]

This allosteric inhibition effectively uncouples the receptor from its downstream G-protein signaling pathways, preventing the activation of phospholipase C (PLC) and the subsequent generation of inositol triphosphate (IP3) and diacylglycerol (DAG). This cascade ultimately leads to an increase in intracellular calcium and the activation of protein kinase C (PKC), which are critical for neutrophil chemotaxis, degranulation, and the respiratory burst. By disrupting this signaling cascade, Reparixin effectively inhibits neutrophil migration to sites of inflammation.

CXCR1/2 Signaling Pathway

Caption: CXCR1/2 signaling pathway and the inhibitory action of Reparixin.

Synthesis of this compound

The synthesis of this compound, chemically known as (Rac)-2-(4-isobutylphenyl)-N-methylsulfonylpropanamide, involves a multi-step process. A key intermediate in this synthesis is 2-(4-isobutylphenyl)propionic acid, commonly known as ibuprofen.

Synthesis of 2-(4-isobutylphenyl)propionic acid

A patented method for the synthesis of 2-(4-isobutylphenyl)propionic acid involves the following key steps:

-

Chloromethylation of Isobutylbenzene: Isobutylbenzene is reacted with formaldehyde and hydrogen chloride to produce isobutylbenzyl chloride.

-

Cyanation: The resulting isobutylbenzyl chloride is then reacted with a metal cyanide, such as sodium cyanide, to form 4-isobutylphenylacetonitrile.

-

Alkylation: The 4-isobutylphenylacetonitrile is alkylated using a methylating agent to introduce the methyl group at the alpha-position, yielding 2-(4-isobutylphenyl)propionitrile.

-

Hydrolysis: Finally, the nitrile is hydrolyzed under acidic conditions to produce 2-(4-isobutylphenyl)propionic acid.

Synthesis of this compound from 2-(4-isobutylphenyl)propionic acid

The final step in the synthesis of this compound involves the formation of a sulfonamide bond. While a specific protocol for Reparixin is proprietary, a general and plausible synthetic route based on standard organic chemistry principles is outlined below.

Step 1: Acyl Chloride Formation

2-(4-isobutylphenyl)propionic acid is converted to its corresponding acyl chloride. This is typically achieved by reacting the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.

Step 2: Sulfonamide Bond Formation

The freshly prepared 2-(4-isobutylphenyl)propanoyl chloride is then reacted with methanesulfonamide (CH₃SO₂NH₂) in the presence of a base to neutralize the HCl byproduct. The base is typically a tertiary amine, such as triethylamine or pyridine.

Experimental Workflow for the Synthesis of this compound

References

- 1. Reparixin - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 2. Frontiers | The CXCR1/CXCR2 Inhibitor Reparixin Alters the Development of Myelofibrosis in the Gata1low Mice [frontiersin.org]

- 3. Multiple anti-tumor effects of Reparixin on thyroid cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dompé Announces Results of Phase 2 Study Evaluating the Efficacy and Safety of Reparixin in Patients with Severe COVID-19 Pneumonia [prnewswire.com]

- 5. Frontiers | The effect of reparixin on survival in patients at high risk for in-hospital mortality: a meta-analysis of randomized trials [frontiersin.org]

- 6. Efficacy and Safety of Reparixin in Patients with Severe COVID-19 Pneumonia: A Phase 3, Randomized, Double-Blind Placebo-Controlled Study - PMC [pmc.ncbi.nlm.nih.gov]

(Rac)-Reparixin: A Technical Guide to Investigating CXCR1/CXCR2 Receptor Biology

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of (Rac)-Reparixin, a potent and selective non-competitive allosteric inhibitor of the chemokine receptors CXCR1 and CXCR2. This document details its mechanism of action, summarizes key quantitative data, provides insights into experimental methodologies, and visualizes critical signaling pathways and workflows for researchers studying CXCR1/CXCR2 biology.

Introduction to this compound

This compound, also known as Repertaxin, is a small molecule inhibitor that has emerged as a valuable tool for dissecting the roles of CXCR1 and CXCR2 in various physiological and pathological processes.[1][2] These G protein-coupled receptors are pivotal in mediating the inflammatory response, primarily through the recruitment and activation of neutrophils.[3][4][5] The ligands for these receptors, including interleukin-8 (IL-8 or CXCL8), are implicated in a wide range of inflammatory diseases and cancer.[3][6] Reparixin's unique allosteric mechanism of inhibition and its selectivity for CXCR1 over CXCR2 make it a powerful agent for both in vitro and in vivo investigations.[6][7][8]

Mechanism of Action

Reparixin functions as a non-competitive allosteric inhibitor of both CXCR1 and CXCR2.[2][6][7] This means it binds to a site on the receptor distinct from the ligand-binding site, inducing a conformational change that prevents receptor activation and downstream signaling, without blocking the binding of the natural ligands like CXCL8.[6][7][9] This allosteric modulation effectively uncouples the receptor from its associated G-proteins, thereby inhibiting the intracellular signaling cascade that leads to cellular responses such as chemotaxis, calcium mobilization, and the release of inflammatory mediators.[6][10]

Quantitative Data

The following tables summarize the key quantitative parameters of this compound's activity based on preclinical studies.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | Parameter | Species | Value | Reference(s) |

| CXCR1 | IC50 | Human | 1 nM | [1][2][6][7] |

| CXCR2 | IC50 | Human | 100 - 400 nM | [1][2][6][7] |

Table 2: In Vivo Efficacy of this compound in Animal Models

| Model | Species | Dosage | Effect | Reference(s) |

| Myelofibrosis (Gata1low mice) | Mouse | 7.5 mg/h/kg (continuous infusion) | Reduced bone marrow and splenic fibrosis | [6] |

| Acute Lung Injury (LPS-induced) | Mouse | 15 µg/g (i.p.) | ~50% reduction in neutrophil recruitment to the lung | [11][12] |

| Ischemia-Reperfusion Injury (liver) | Rat | 15 mg/kg | ~90% inhibition of PMN recruitment into reperfused livers | [13] |

| Type 1 Diabetes (MLD-STZ) | Mouse | 8 mg/h/kg (continuous infusion) | Significantly prolonged the time to diabetes development | [14] |

| Thyroid Cancer Xenograft | Mouse | 30 mg/kg/day (i.p.) | Significant reduction in tumor volume | [15] |

Experimental Protocols

Detailed methodologies are crucial for reproducible research. Below are outlines for key experiments used to characterize the effects of this compound.

In Vitro Chemotaxis Assay

This assay measures the ability of a compound to inhibit the directed migration of cells, typically neutrophils, towards a chemoattractant.

Materials:

-

Human polymorphonuclear neutrophils (PMNs)

-

Chemoattractant (e.g., CXCL8)

-

This compound

-

Assay buffer (e.g., RPMI 1640 with 0.1% BSA)

-

Chemotaxis chamber (e.g., Boyden chamber or Transwell inserts)

Protocol Outline:

-

Cell Preparation: Isolate human PMNs from fresh blood using standard density gradient centrifugation. Resuspend cells in assay buffer.

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in the assay buffer.

-

Assay Setup:

-

Add the chemoattractant (CXCL8) to the lower wells of the chemotaxis chamber.

-

In separate tubes, pre-incubate the PMN suspension with various concentrations of this compound or vehicle control for 15-30 minutes at room temperature.

-

Add the pre-incubated PMN suspension to the upper chamber of the inserts.

-

-

Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 45-90 minutes to allow for cell migration.

-

Quantification:

-

Remove the inserts and stain the migrated cells on the underside of the membrane.

-

Count the number of migrated cells in several high-power fields under a microscope. Alternatively, use a fluorescent dye to label cells and quantify migration using a plate reader.

-

Calcium Mobilization Assay

This assay measures the transient increase in intracellular calcium concentration that occurs upon GPCR activation.

Materials:

-

Cells expressing CXCR1/CXCR2 (e.g., transfected cell line or primary neutrophils)

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)

-

This compound

-

Agonist (e.g., CXCL8)

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium)

Protocol Outline:

-

Cell Loading: Incubate the cells with the calcium-sensitive dye for 30-60 minutes at 37°C to allow for dye uptake.

-

Washing: Wash the cells to remove excess extracellular dye.

-

Compound Addition: Add different concentrations of this compound or vehicle control to the cells and incubate for a short period.

-

Signal Measurement:

-

Place the cell plate into a fluorometric imaging plate reader (FLIPR) or a similar instrument capable of rapid kinetic fluorescence measurements.

-

Establish a baseline fluorescence reading.

-

Inject the agonist (CXCL8) and immediately begin recording the fluorescence intensity over time.

-

-

Data Analysis: The increase in fluorescence corresponds to the rise in intracellular calcium. Calculate the inhibition by this compound by comparing the peak fluorescence in treated versus untreated cells.

Signaling Pathways

CXCR1 and CXCR2 activation by their cognate ligands initiates a cascade of intracellular signaling events, primarily through Gαi proteins. This leads to the activation of several downstream effector pathways, including the phospholipase C (PLC) and phosphoinositide 3-kinase (PI3K) pathways, culminating in cellular responses like chemotaxis, degranulation, and respiratory burst.[10][16]

Conclusion

This compound is an invaluable pharmacological tool for elucidating the complex biology of CXCR1 and CXCR2. Its well-characterized mechanism of action, potent inhibitory activity, and demonstrated in vivo efficacy make it suitable for a wide range of preclinical studies. This guide provides the foundational knowledge and experimental frameworks necessary for researchers to effectively utilize this compound in their investigations of inflammation, immunology, and oncology.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. What is Reparixin used for? [synapse.patsnap.com]

- 4. What CXCR2 antagonists are in clinical trials currently? [synapse.patsnap.com]

- 5. A narrative review of chemokine receptors CXCR1 and CXCR2 and their role in acute respiratory distress syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | The CXCR1/CXCR2 Inhibitor Reparixin Alters the Development of Myelofibrosis in the Gata1low Mice [frontiersin.org]

- 7. The CXCR1/CXCR2 Inhibitor Reparixin Alters the Development of Myelofibrosis in the Gata1 low Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Receptor binding mode and pharmacological characterization of a potent and selective dual CXCR1/CXCR2 non-competitive allosteric inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Phase Ib pilot study to evaluate reparixin in combination with weekly paclitaxel in patients with HER-2 negative metastatic breast cancer (MBC) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. apexbt.com [apexbt.com]

- 11. Therapeutic inhibition of CXCR2 by Reparixin attenuates acute lung injury in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Therapeutic inhibition of CXCR2 by Reparixin attenuates acute lung injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. diabetesjournals.org [diabetesjournals.org]

- 15. Multiple anti-tumor effects of Reparixin on thyroid cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The chemokine receptors CXCR1 and CXCR2 couple to distinct G protein-coupled receptor kinases to mediate and regulate leukocyte functions - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Investigation of (Rac)-Reparixin in Cancer Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-Reparixin is an investigational small molecule that functions as a non-competitive allosteric inhibitor of the CXC chemokine receptors 1 and 2 (CXCR1 and CXCR2).[1][2][3] These receptors, and their primary ligand interleukin-8 (IL-8 or CXCL8), are implicated in numerous pro-tumorigenic processes, including cancer stem cell (CSC) survival and self-renewal, tumor progression, metastasis, and chemoresistance.[4][5] This technical guide provides a comprehensive overview of the preliminary in vitro investigations of Reparixin across various cancer cell lines, detailing its mechanism of action, effects on key signaling pathways, and summarizing quantitative data from published studies.

Mechanism of Action

Reparixin exerts its anti-cancer effects by binding to an allosteric site on CXCR1 and CXCR2, thereby preventing the conformational changes required for receptor activation upon ligand binding.[2] This blockade inhibits downstream signal transduction cascades initiated by CXCL8.[1] Notably, Reparixin's inhibitory action is more potent for CXCR1 than for CXCR2.[2][3][6] By disrupting the CXCL8/CXCR1/2 axis, Reparixin has been shown to induce apoptosis in cancer stem cells and inhibit tumor cell progression and metastasis.[4]

Effects on Cancer Cell Lines

Preliminary studies have demonstrated the anti-neoplastic activity of Reparixin in a variety of cancer cell lines, including breast, pancreatic, gastric, and thyroid cancers. The primary effects observed are the inhibition of cell proliferation, viability, migration, and invasion, as well as the induction of apoptosis.

Quantitative Data Summary

The following tables summarize the available quantitative data on the efficacy of Reparixin in different cancer cell lines.

Table 1: IC50 Values of Reparixin in Various Assays

| Target | Assay | Cell Line/System | IC50 | Reference |

| CXCR1 | Cell-free | - | 1 nM | [2][3][6] |

| CXCR2 | Cell-free | - | 100-400 nM | [2][3][6] |

| CXCL8-induced Chemotaxis | Function | Human Polymorphonuclear Cells | 1 nM | [2][7] |

| CXCL1-induced Chemotaxis | Function | Human Polymorphonuclear Cells | 400 nM | [2][7] |

| CXCL8-induced Migration | Function | L1.2 cells expressing CXCR1 | 5.6 nM | [2] |

Table 2: Effects of Reparixin on Cancer Cell Proliferation and Viability

| Cancer Type | Cell Line(s) | Effect | Observations | Reference |

| Pancreatic Cancer | HPAC, Capan-1, AsPC-1 | Dose-dependent growth suppression | Inhibited robust proliferation induced by IL-8 stimulation. | [8][9] |

| Thyroid Cancer | 8505c, CAL62 | Dose-dependent inhibition of cell growth | Significant effects observed at 10 µM and 30 µM after 8 days. | [5] |

| Endocrine-Resistant Breast Cancer | ERBC cells | Decreased cell viability | Effect enhanced when combined with tamoxifen, fulvestrant, or CDK4/6 inhibitors. | [10] |

| Gastric Cancer | MKN45 | Inhibition of proliferation | Enhanced effect when combined with 5-fluorouracil. | [11] |

Table 3: Effects of Reparixin on Cancer Cell Migration and Invasion

| Cancer Type | Cell Line | Effect | Assay(s) Used | Reference |

| Pancreatic Cancer | HPAC | Reduced migratory potential | Wound healing assay | [8] |

| Gastric Cancer | MKN45 | Inhibition of migration and invasion | Transwell and wound-healing assays | [11] |

| Endocrine-Resistant Breast Cancer | ERBC cells | Decreased cell migration | Not specified | [10] |

Signaling Pathways Modulated by Reparixin

Reparixin's inhibition of the CXCL8/CXCR1/2 axis leads to the downregulation of several key downstream signaling pathways that are crucial for cancer cell survival and proliferation.

Key Downstream Effectors

Studies in pancreatic cancer cells have shown that treatment with Reparixin leads to a reduction in the phosphorylation levels of:

-

AKT (Protein Kinase B): A central regulator of cell survival and proliferation.[8][9]

-

ERK (Extracellular Signal-regulated Kinase): A key component of the MAPK pathway, involved in cell growth and differentiation.[8][9]

-

STAT3 (Signal Transducer and Activator of Transcription 3): A transcription factor that promotes cell proliferation and survival.[8][9]

-

S6 Ribosomal Protein (S6): A component of the ribosome, whose phosphorylation is linked to protein synthesis and cell growth.[8][9]

In breast cancer stem cells, the binding of CXCL8 to CXCR1 induces the phosphorylation of FAK (Focal Adhesion Kinase), which in turn phosphorylates AKT and activates the Wnt pathway, promoting stem cell renewal and survival.[12] Reparixin blocks this cascade by preventing FAK phosphorylation.[12]

References

- 1. Phase Ib pilot study to evaluate reparixin in combination with weekly paclitaxel in patients with HER-2 negative metastatic breast cancer (MBC) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Facebook [cancer.gov]

- 5. Multiple anti-tumor effects of Reparixin on thyroid cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. caymanchem.com [caymanchem.com]

- 7. apexbt.com [apexbt.com]

- 8. spandidos-publications.com [spandidos-publications.com]

- 9. Inhibition of interleukin 8/C‑X-C chemokine receptor 1,/2 signaling reduces malignant features in human pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. aacrjournals.org [aacrjournals.org]

- 11. Repertaxin, an inhibitor of the chemokine receptors CXCR1 and CXCR2, inhibits malignant behavior of human gastric cancer MKN45 cells in vitro and in vivo and enhances efficacy of 5-fluorouracil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A window-of-opportunity trial of the CXCR1/2 inhibitor reparixin in operable HER-2-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

(Rac)-Reparixin in Animal Models of Inflammation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo efficacy of (Rac)-Reparixin, a non-competitive allosteric inhibitor of the chemokine receptors CXCR1 and CXCR2. The document synthesizes data from multiple preclinical studies, focusing on quantitative outcomes, detailed experimental methodologies, and the underlying signaling pathways.

Core Mechanism of Action

This compound functions by targeting the CXCR1 and CXCR2 receptors, which are crucial for the recruitment and activation of neutrophils, key mediators of acute inflammation. By allosterically inhibiting these receptors, Reparixin effectively blocks the downstream signaling cascades initiated by chemokines such as IL-8 (CXCL8), preventing neutrophil chemotaxis, degranulation, and the release of pro-inflammatory mediators. This targeted action reduces the excessive neutrophil infiltration that contributes to tissue damage in various inflammatory conditions.

In Vivo Efficacy Data: A Tabular Summary

The following tables summarize the quantitative efficacy of this compound across various animal models of inflammation.

Table 1: Ischemia-Reperfusion Injury Models

| Animal Model | Organ | Reparixin Dosage | Key Efficacy Endpoints | Quantitative Results |

| Mouse | Liver | 15 mg/kg (i.v. before reperfusion, s.c. after) | Neutrophil Recruitment | Reduced by ~80-90% |

| Mouse | Liver | 15 mg/kg (i.v. before reperfusion, s.c. after) | Liver Damage | Reduced by ~80% |

| Rat | Kidney | Not specified | Kidney Graft Function | Prevention of deterioration[1] |

| Rat | Intestine | Not specified | Inflammatory Responses | Inhibited[1] |

Table 2: Acute Lung Injury (ALI) Models

| Animal Model | Inducing Agent | Reparixin Dosage | Key Efficacy Endpoints | Quantitative Results |

| Mouse | Lipopolysaccharide (LPS) | 15 µg/g | Neutrophil Recruitment to Lung | Reduced by ~50%[2][3] |

| Mouse | Lipopolysaccharide (LPS) | 15 µg/g | Vascular Permeability | Reduced by ~65% |

| Mouse | Acid Instillation | Not specified | Gas Exchange | Improved[2] |

| Mouse | Acid Instillation | Not specified | Neutrophil Recruitment | Reduced[2] |

| Mouse | Acid Instillation | Not specified | Vascular Permeability | Reduced[2] |

Table 3: Spinal Cord Injury (SCI) Model

| Animal Model | Injury Model | Reparixin Dosage | Key Efficacy Endpoints | Quantitative Results |

| Rat | Traumatic SCI | 15 mg/kg (i.p.) or 10 mg/kg (s.c. infusion) for 7 days | Oligodendrocyte Apoptosis | Reduced[4] |

| Rat | Traumatic SCI | 15 mg/kg (i.p.) or 10 mg/kg (s.c. infusion) for 7 days | Neutrophil and ED-1-positive Cell Migration | Reduced[4] |

| Rat | Traumatic SCI | 15 mg/kg (i.p.) or 10 mg/kg (s.c. infusion) for 7 days | Pro-inflammatory Cytokine Expression (MIP-2, TNF-α, IL-6, IL-1β) | Counteracted[4] |

| Rat | Traumatic SCI | 15 mg/kg (i.p.) or 10 mg/kg (s.c. infusion) for 7 days | Hind Limb Functional Recovery | Significantly improved[4] |

Table 4: Allergic Airway Inflammation Model

| Animal Model | Allergen | Reparixin Dosage | Key Efficacy Endpoints | Quantitative Results |

| Mouse | Cat Dander Extract (CDE) | 15 mg/kg | Neutrophil Recruitment (BALF) | Suppressed[5] |

| Mouse | Cat Dander Extract (CDE) | 15 mg/kg | Eosinophil, Neutrophil, and Total Cell Numbers (BALF) | Inhibited[5] |

| Mouse | Cat Dander Extract (CDE) | 15 mg/kg | Serum Total and CDE-specific IgE | Inhibited[5] |

| Mouse | Cat Dander Extract (CDE) | 15 mg/kg | Airway Epithelial Mucin Secretion | Inhibited[5] |

| Mouse | Cat Dander Extract (CDE) | 15 mg/kg | Th2 Cytokine Levels (IL-4, IL-13, IL-33, TSLP in BALF) | Inhibited[5] |

Detailed Experimental Protocols

Ischemia-Reperfusion (I/R) Injury Model (Liver)

-

Animal Model: Male C57BL/6 mice.

-

Inflammation Induction: Non-lethal segmental (70%) hepatic ischemia is induced by clamping the portal vein and hepatic artery to the left and median lobes of the liver for 90 minutes. Reperfusion is initiated by removing the clamp.

-

Reparixin Administration: A dose of 15 mg/kg is administered intravenously 15 minutes before reperfusion, followed by a subcutaneous injection of 15 mg/kg 2 hours after reperfusion.

-

Outcome Measures:

-

Neutrophil Infiltration: Quantified by measuring myeloperoxidase (MPO) activity in liver tissue homogenates.

-

Liver Damage: Assessed by measuring serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST).

-

Histological Analysis: Liver sections are stained with hematoxylin and eosin (H&E) to evaluate tissue necrosis and inflammatory cell infiltration.

-

Acute Lung Injury (ALI) Model (LPS-Induced)

-

Animal Model: C57BL/6 mice (8-12 weeks old).

-

Inflammation Induction: Mice are exposed to aerosolized lipopolysaccharide (LPS) from E. coli (1 mg/mL in sterile saline) for 30 minutes in a closed chamber.

-

Reparixin Administration: Reparixin (15 µg/g body weight) is administered intraperitoneally 30 minutes before LPS exposure.

-

Outcome Measures:

-

Neutrophil Recruitment: Bronchoalveolar lavage fluid (BALF) is collected, and total and differential cell counts are performed. Flow cytometry can be used to quantify neutrophils in the lung vasculature, interstitium, and alveolar space.[2][3]

-

Vascular Permeability: Measured by the extravasation of Evans blue dye into the lung tissue.[2]

-

Cytokine Analysis: Levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in BALF are measured by ELISA.

-

Spinal Cord Injury (SCI) Model

-

Animal Model: Adult male Sprague-Dawley rats.

-

Inflammation Induction: A laminectomy is performed at the T9-T10 vertebral level, and a contusion injury is induced using a standardized weight-drop device.

-

Reparixin Administration: Treatment is initiated shortly after injury and continued for 7 days. Two effective regimens are: 1) intraperitoneal (i.p.) injection of 15 mg/kg daily, or 2) continuous subcutaneous (s.c.) infusion of 10 mg/kg/day via an osmotic minipump.[4]

-

Outcome Measures:

-

Functional Recovery: Hind limb motor function is assessed using the Basso, Beattie, Bresnahan (BBB) locomotor rating scale.

-

Histological Analysis: Spinal cord sections are analyzed for lesion volume, white matter sparing (e.g., using Luxol Fast Blue staining), and cellular infiltration (immunohistochemistry for neutrophils and macrophages/microglia using antibodies against MPO and ED-1, respectively).[4]

-

Apoptosis: TUNEL staining is used to quantify apoptotic cells, particularly oligodendrocytes.[4]

-

Cytokine Levels: Expression of inflammatory cytokines in the spinal cord tissue is measured by ELISA or RT-PCR.[4]

-

Allergic Airway Inflammation Model

-

Animal Model: Wild-type (WT) mice.

-

Inflammation Induction: Mice are sensitized by intraperitoneal injections of cat dander extract (CDE) with alum adjuvant. Subsequently, they receive an intranasal or intratracheal challenge with CDE to induce allergic inflammation.[5]

-

Reparixin Administration: Two doses of Reparixin (15 mg/kg) are administered one hour before and one hour after the CDE challenge.[5]

-

Outcome Measures:

-

Bronchoalveolar Lavage (BALF) Analysis: Total and differential cell counts (eosinophils, neutrophils, macrophages, lymphocytes) are performed on BALF.[5]

-

Cytokine and Chemokine Levels: Concentrations of Th2 cytokines (IL-4, IL-5, IL-13), IL-33, and TSLP in BALF are measured by ELISA.[5]

-

Serum IgE Levels: Total and allergen-specific IgE levels in the serum are quantified by ELISA.[5]

-

Histopathology: Lung sections are stained with Periodic acid-Schiff (PAS) to assess mucus production and goblet cell hyperplasia.[5]

-

Visualizing the Molecular and Experimental Landscape

CXCR1/CXCR2 Signaling Pathway

The following diagram illustrates the key signaling events downstream of CXCR1 and CXCR2 activation, which are inhibited by this compound.

General Experimental Workflow for In Vivo Efficacy Studies

This diagram outlines a typical experimental workflow for evaluating the efficacy of this compound in an animal model of inflammation.

References

- 1. A pilot study on reparixin, a CXCR1/2 antagonist, to assess safety and efficacy in attenuating ischaemia–reperfusion injury and inflammation after on-pump coronary artery bypass graft surgery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Therapeutic inhibition of CXCR2 by Reparixin attenuates acute lung injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Therapeutic inhibition of CXCR2 by Reparixin attenuates acute lung injury in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Reparixin, an inhibitor of CXCR2 function, attenuates inflammatory responses and promotes recovery of function after traumatic lesion to the spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Attenuation of murine allergic airway inflammation with a CXCR1/CXCR2 chemokine receptor inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

Understanding the allosteric inhibition of CXCR1/2 by (Rac)-Reparixin

An In-Depth Technical Guide to the Allosteric Inhibition of CXCR1/2 by (Rac)-Reparixin

Introduction

The C-X-C chemokine receptors 1 and 2 (CXCR1 and CXCR2) are G-protein coupled receptors (GPCRs) that play a pivotal role in inflammatory responses.[1][2][3] They are primarily expressed on neutrophils but also on other immune cells like T lymphocytes and natural killer (NK) cells.[1][4] These receptors are activated by ELR+ chemokines, most notably Interleukin-8 (CXCL8), which are potent chemoattractants and activators for neutrophils.[1][5] The CXCL8-CXCR1/2 signaling axis is implicated in the pathogenesis of numerous inflammatory diseases, cancer progression, and ischemia-reperfusion injury, making it a significant therapeutic target.[2][3][6][7]

This compound (also known as Repertaxin) is a small-molecule, non-competitive allosteric inhibitor of CXCR1 and CXCR2.[6][8][9][10] It was developed from a class of 2-arylphenylpropionic acid derivatives and has been shown to effectively block CXCL8-induced biological activities.[1] This guide provides a detailed overview of the mechanism of action of Reparixin, quantitative data on its inhibitory effects, key experimental protocols for its study, and visualizations of the relevant biological pathways and mechanisms.

Mechanism of Allosteric Inhibition

Reparixin functions by binding to an allosteric site within the transmembrane domain of the CXCR1 and CXCR2 receptors, distinct from the binding site of the natural ligand, CXCL8.[4][6][11] This binding induces a conformational change in the receptor, locking it in an inactive state.[6][7][12]

A key feature of this allosteric mechanism is that Reparixin does not prevent the binding of CXCL8 to the receptor.[4][5][13] Instead, it uncouples the ligand-bound receptor from its downstream G-protein signaling cascade.[5][13] This prevents the activation of intracellular signaling pathways, such as the phosphoinositide-3 kinase (PI3K) and phospholipase C (PLC) pathways, which are responsible for initiating cellular responses like chemotaxis, calcium mobilization, and the release of pro-inflammatory mediators.[14][15] Consequently, Reparixin inhibits the functional response to CXCL8 without competing with the endogenous ligand for its binding site.[6][7][9] Molecular modeling suggests Reparixin binds to a pocket in the transmembrane region of CXCR1, inhibiting CXCL8-induced receptor signaling without altering CXCL8 binding affinity.[6]

Quantitative Data: Inhibitory Potency of this compound

Reparixin demonstrates a marked selectivity for CXCR1 over CXCR2, exhibiting a potency that is approximately 400 times greater for CXCR1.[1][4][8] This differential activity is attributed to a less favorable binding environment for the isobutyl group of Reparixin within the CXCR2 allosteric site.[1]

| Target | Assay Type | Species/Cell Line | IC₅₀ | Reference |

| CXCR1 | CXCL8-induced Chemotaxis | Human Polymorphonuclear Cells (PMNs) | 1 nM | [6][7][9] |

| CXCR1 | CXCL8-induced Migration | L1.2 cells expressing CXCR1 | 5.6 nM | [8][9] |

| CXCR1 (Ile43Val mutant) | CXCL8-induced Migration | L1.2 cells expressing mutant CXCR1 | 80 nM | [8][9] |

| CXCR2 | CXCL1-induced Chemotaxis | Human PMNs | 100 nM - 400 nM | [7][8][9][16] |

| CXCR2 | CXCL8-induced Activation | - | 100 nM | [8][16] |

CXCR1/2 Signaling Pathways

Upon activation by ligands like CXCL8, CXCR1 and CXCR2 couple to heterotrimeric G-proteins, primarily of the Gαi class.[1] This leads to the dissociation of the Gα and Gβγ subunits, which in turn activate several key downstream effector pathways essential for cell migration, proliferation, and inflammation.[14][17] Major pathways include:

-

Phospholipase C (PLC) / Protein Kinase C (PKC): Gβγ subunits activate PLC, which hydrolyzes PIP2 into IP3 and DAG. IP3 triggers the release of intracellular calcium stores, while DAG activates PKC.[14]

-

PI3K / Akt: This pathway is crucial for cell survival, proliferation, and migration.[14][18]

-

MAPK (ERK): The activation of the Ras/Raf/MEK/ERK cascade is also a downstream consequence of CXCR1/2 signaling, influencing gene transcription and cell proliferation.[14][18]

References

- 1. A pilot study on reparixin, a CXCR1/2 antagonist, to assess safety and efficacy in attenuating ischaemia–reperfusion injury and inflammation after on-pump coronary artery bypass graft surgery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Role of the CXCL8-CXCR1/2 Axis in Cancer and Inflammatory Diseases [thno.org]

- 3. Therapeutic inhibition of CXCR1/2: where do we stand? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Receptor binding mode and pharmacological characterization of a potent and selective dual CXCR1/CXCR2 non-competitive allosteric inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The CXCR1/CXCR2 Inhibitor Reparixin Alters the Development of Myelofibrosis in the Gata1 low Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. ils.unc.edu [ils.unc.edu]

- 8. medchemexpress.com [medchemexpress.com]

- 9. selleckchem.com [selleckchem.com]

- 10. Therapeutic inhibition of CXCR2 by Reparixin attenuates acute lung injury in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Noncompetitive allosteric inhibitors of the inflammatory chemokine receptors CXCR1 and CXCR2 : prevention of reperfusion injury [air.unimi.it]

- 13. Frontiers | The CXCR1/CXCR2 Inhibitor Reparixin Alters the Development of Myelofibrosis in the Gata1low Mice [frontiersin.org]

- 14. The CXCL8-CXCR1/2 pathways in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. apexbt.com [apexbt.com]

- 16. Reparixin | CXCR1/2 inhibitor | Probechem Biochemicals [probechem.com]

- 17. Roles of the CXCL8-CXCR1/2 Axis in the Tumor Microenvironment and Immunotherapy [mdpi.com]

- 18. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Use of (Rac)-Reparixin in a Neutrophil Migration Assay

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for utilizing (Rac)-Reparixin, a potent and selective non-competitive allosteric inhibitor of the chemokine receptors CXCR1 and CXCR2, in a neutrophil migration assay. This document outlines the mechanism of action, experimental procedures, data presentation, and visualization of relevant pathways to facilitate the study of neutrophil chemotaxis and the evaluation of potential anti-inflammatory therapeutics.

Mechanism of Action

This compound functions as a non-competitive allosteric inhibitor of CXCR1 and CXCR2, the primary receptors for the potent neutrophil chemoattractant Interleukin-8 (IL-8 or CXCL8).[1] By binding to a site distinct from the ligand-binding pocket, Reparixin induces a conformational change in the receptor that prevents the intracellular signaling cascade necessary for neutrophil activation and directed migration, without blocking the binding of CXCL8 to its receptors.[2] This allosteric modulation effectively uncouples the receptor from its G-protein-mediated pathway, thereby inhibiting downstream signaling events such as the activation of the phosphatidylinositol-3 kinase (PI3K)/Akt and mitogen-activated protein kinase (MAPK) pathways, which are crucial for cell polarization, cytoskeletal rearrangement, and chemotaxis.[3] Reparixin has demonstrated a higher efficacy in inhibiting CXCR1-mediated activity compared to CXCR2.[4]

Signaling Pathway of CXCR1/2 Inhibition by this compound

Caption: Signaling pathway of CXCR1/2 and its inhibition by this compound.

Quantitative Data Summary

The following tables summarize the in vitro and in vivo inhibitory activity of this compound on neutrophil migration.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | Parameter | Species | Chemoattractant | IC50 Value |

| CXCR1 | Inhibition of Neutrophil Migration | Human | CXCL8 (IL-8) | 1 nM |

| CXCR2 | Inhibition of Neutrophil Migration | Human | CXCL1 | 400 nM |

Data sourced from literature.[2]

Table 2: In Vivo Inhibitory Activity of this compound in a Mouse Model of LPS-Induced Acute Lung Injury

| Dosage | Route of Administration | Reduction in Neutrophil Recruitment |

| 3 µg/g | Intraperitoneal | No significant reduction |

| 15 µg/g | Intraperitoneal | ~50% reduction |

| 30 µg/g | Intraperitoneal | No additional reduction compared to 15 µg/g |

Data represents the effect of Reparixin on neutrophil recruitment into the alveolar space 24 hours after LPS exposure.[5]

Experimental Protocol: In Vitro Neutrophil Migration Assay (Boyden Chamber/Transwell Assay)

This protocol describes a standard method for assessing the effect of this compound on neutrophil migration towards a chemoattractant using a Boyden chamber or Transwell inserts.

Materials

-

This compound

-

Human Neutrophils (freshly isolated from whole blood)

-

Chemoattractant (e.g., recombinant human CXCL8/IL-8)

-

Assay Buffer (e.g., RPMI 1640 with 0.5% BSA)

-

Boyden chamber or Transwell inserts (5.0 µm pore size)

-

24-well or 96-well plates

-

Incubator (37°C, 5% CO₂)

-

Microplate reader or microscope for cell quantification

-

DMSO (for dissolving Reparixin)

Experimental Workflow

Caption: Experimental workflow for a neutrophil migration assay using this compound.

Procedure

-

Neutrophil Isolation:

-

Isolate human neutrophils from fresh whole blood obtained from healthy donors using standard methods such as Ficoll-Paque density gradient centrifugation followed by dextran sedimentation or hypotonic lysis of red blood cells.

-

Assess cell purity and viability using a cell counter and trypan blue exclusion. Purity should be >95%.

-

Resuspend the isolated neutrophils in assay buffer at a concentration of 2 x 10⁶ cells/mL.

-

-

Compound Preparation:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of the stock solution in assay buffer to achieve the desired final concentrations (e.g., ranging from 0.1 nM to 1 µM).

-

Prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of Reparixin used.

-

-

Chemoattractant Preparation:

-

Prepare the chemoattractant (e.g., CXCL8) in assay buffer at a concentration known to induce robust chemotaxis (e.g., 10 nM).[3]

-

-

Assay Setup:

-

Add the chemoattractant solution to the lower wells of the multi-well plate.

-

Include a negative control well with assay buffer only (to measure random migration) and a positive control well with the chemoattractant and vehicle control.

-

Place the Transwell inserts into the wells.

-

-

Inhibitor Pre-incubation:

-

In separate tubes, pre-incubate the neutrophil suspension with the different concentrations of this compound or vehicle control for 15-30 minutes at room temperature.

-

-

Cell Seeding:

-

Add the pre-incubated neutrophil suspension to the upper chamber of the Transwell inserts.

-

-

Incubation:

-

Incubate the plate at 37°C in a 5% CO₂ incubator for 1 to 2 hours to allow for neutrophil migration.[3]

-

-

Quantification of Migrated Cells:

-

After incubation, carefully remove the Transwell inserts.

-

Quantify the number of neutrophils that have migrated to the lower chamber. This can be achieved by several methods:

-

Cell Counting: Directly count the cells in the lower chamber using a hemocytometer or an automated cell counter.

-

Fluorescence-based Assay: Lyse the migrated cells and quantify the amount of a fluorescent DNA-binding dye (e.g., CyQUANT GR dye).

-

Enzyme Activity Assay: Lyse the cells and measure the activity of a neutrophil-specific enzyme, such as myeloperoxidase (MPO).[6]

-

ATP Measurement: Measure the ATP levels of migrated cells using a luminescent-based method (e.g., CellTiter-Glo®).[3]

-

-

Data Analysis

-

Calculate the number of migrated cells for each condition.

-

Subtract the number of randomly migrated cells (negative control) from all other values.

-

Express the data as a percentage of the migration observed in the positive control (chemoattractant + vehicle).

-

Plot the percentage of inhibition against the log concentration of this compound.

-

Determine the IC50 value (the concentration of Reparixin that causes 50% inhibition of neutrophil migration) by fitting the data to a four-parameter logistic curve.

Troubleshooting

-

High background migration: Ensure that the assay buffer is free of contaminating chemoattractants. Using serum-free media is recommended.

-

Low neutrophil viability: Handle neutrophils gently during isolation and the assay. Use freshly isolated cells for optimal results.

-

Inconsistent results: Ensure accurate and consistent pipetting, cell counting, and incubation times.

These application notes provide a framework for the successful implementation of a neutrophil migration assay using this compound. Adherence to these protocols will enable researchers to accurately assess the inhibitory potential of this compound on neutrophil chemotaxis and to further investigate the role of the CXCR1/2 signaling axis in inflammatory processes.

References

- 1. What is Reparixin used for? [synapse.patsnap.com]

- 2. The CXCR1/CXCR2 Inhibitor Reparixin Alters the Development of Myelofibrosis in the Gata1 low Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. criver.com [criver.com]

- 4. A pilot study on reparixin, a CXCR1/2 antagonist, to assess safety and efficacy in attenuating ischaemia–reperfusion injury and inflammation after on-pump coronary artery bypass graft surgery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Therapeutic inhibition of CXCR2 by Reparixin attenuates acute lung injury in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A simplified Boyden chamber assay for neutrophil chemotaxis based on quantitation of myeloperoxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for (Rac)-Reparixin in In Vivo Mouse Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the recommended dosages and administration protocols for the investigational drug (Rac)-Reparixin in preclinical in vivo mouse studies. The information is intended to guide researchers in designing and executing experiments to evaluate the therapeutic potential of Reparixin in various disease models.

Introduction

This compound is a non-competitive allosteric inhibitor of the CXC chemokine receptors 1 and 2 (CXCR1 and CXCR2).[1][2] These receptors and their ligands, such as interleukin-8 (IL-8 or CXCL8), are key mediators of neutrophil recruitment and activation at sites of inflammation.[1][3] By blocking the interaction between these chemokines and their receptors, Reparixin effectively attenuates the inflammatory response, making it a promising therapeutic candidate for a range of inflammatory diseases, cancer, and ischemia-reperfusion injuries.[1][4]

Mechanism of Action

Reparixin functions by allosterically binding to CXCR1 and CXCR2, which prevents the intracellular signaling cascade that leads to neutrophil chemotaxis, degranulation, and respiratory burst.[2][3] This targeted inhibition of neutrophil migration helps to reduce tissue damage associated with excessive inflammation.[1]

Data Presentation: Recommended Dosages of this compound in Mouse Models

The following table summarizes the recommended dosages of this compound used in various in vivo mouse studies. The effective dose can vary depending on the disease model, administration route, and desired therapeutic outcome.

| Disease Model | Mouse Strain | Administration Route | Dosage | Treatment Frequency & Duration | Vehicle | Key Findings |

| Myelofibrosis | Gata1low | Subcutaneous (s.c.) via Alzet® Osmotic Pump (model 2002) | 7.5 mg/h/kg (continuous infusion) | Continuous for 20 or 37 days | Sterile Saline | Reduced bone marrow and splenic fibrosis.[5][6] |

| Acute Lung Injury (LPS-induced) | C57BL/6 | Intraperitoneal (i.p.) | 15 µg/g (15 mg/kg) | Two doses: 15 min before and 2 h after LPS exposure | Saline | Reduced neutrophil recruitment to the lung by ~50%.[1][7] |

| Acute Lung Injury (Acid-induced) | C57BL/6 | Intraperitoneal (i.p.) | 15 µg/g (15 mg/kg) | Single dose: 15 min before or 15 min after injury induction | Saline | Improved gas exchange and reduced neutrophil recruitment.[1] |

| Allergic Airway Inflammation | Wild-type (WT) | Intraperitoneal (i.p.) | 15 mg/kg | Two doses: 1 hour before and after cat dander extract (CDE) challenge | Not specified | Suppressed neutrophil recruitment into the lungs.[8] |

| Thyroid Cancer (Xenograft) | CD1 nu/nu | Intraperitoneal (i.p.) | 30 mg/kg/day | Daily (administered twice a day) for up to 27 days | PBS | Significantly reduced tumor incidence and growth.[2] |

| Spinal Cord Injury | Not specified | Intraperitoneal (i.p.) | 15 mg/kg | 7-day administration | Not specified | Attenuated inflammatory responses and promoted functional recovery. |

| Spinal Cord Injury | Not specified | Subcutaneous (s.c.) infusion via osmotic pumps | 10 mg/kg | 7-day administration | Not specified | Reached a steady blood level of 8 µg/ml and promoted recovery. |

Experimental Protocols

Protocol 1: Intraperitoneal (i.p.) Injection of this compound

This protocol is suitable for short-term studies or for models requiring intermittent dosing.

Materials:

-

This compound (L-lysine salt)

-

Sterile saline or Phosphate-Buffered Saline (PBS)

-

Sterile syringes and needles (e.g., 27-30 gauge)

-

Appropriate mouse strain for the disease model

-

70% ethanol for disinfection

-

Animal scale

Procedure:

-

Preparation of Dosing Solution:

-

On the day of injection, dissolve this compound in sterile saline or PBS to the desired final concentration. For example, to achieve a 15 mg/kg dose for a 25g mouse, the injected volume should be calculated based on the concentration of the prepared solution.

-

Ensure the solution is fully dissolved and at room temperature before administration.

-

-

Animal Handling and Injection:

-

Weigh the mouse to determine the precise volume of the dosing solution to be administered.

-

Properly restrain the mouse to expose the abdomen.

-

Disinfect the injection site in the lower abdominal quadrant with 70% ethanol.

-

Gently insert the needle into the peritoneal cavity, being careful to avoid puncturing any internal organs.

-

Slowly inject the calculated volume of the Reparixin solution.

-

Withdraw the needle and return the mouse to its cage.

-

-

Post-Injection Monitoring:

Protocol 2: Subcutaneous (s.c.) Implantation of Osmotic Pumps for Continuous Infusion

This protocol is ideal for long-term studies requiring continuous and steady-state drug delivery.

Materials:

-

This compound

-

Sterile saline

-

Alzet® Osmotic Pumps (e.g., model 2002, ensure the pumping rate and duration are appropriate for the study)

-

Surgical instruments (scalpel, forceps, wound clips or sutures)

-

Anesthetic (e.g., isoflurane, ketamine/xylazine)

-

Analgesics

-

Electric razor or depilatory cream

-

Surgical scrub (e.g., povidone-iodine) and 70% ethanol

-

Sterile gauze

Procedure:

-

Pump Preparation:

-

Following the manufacturer's instructions, fill the osmotic pump with the prepared this compound solution in sterile saline.[5]

-

Prime the pump by incubating it in sterile saline at 37°C for the time specified by the manufacturer to ensure immediate pumping upon implantation.

-

-

Surgical Procedure:

-

Anesthetize the mouse using a recommended anesthetic regimen (e.g., 2-3% isoflurane).[5] Confirm the depth of anesthesia by the absence of a pedal withdrawal reflex.

-

Shave the fur from the dorsal mid-scapular region.

-

Aseptically prepare the surgical site by scrubbing with povidone-iodine followed by 70% ethanol.

-

Make a small incision in the skin on the back, slightly posterior to the scapulae.

-

Using blunt dissection with a hemostat, create a subcutaneous pocket large enough to accommodate the osmotic pump.

-

Insert the primed osmotic pump into the subcutaneous pocket, with the delivery port facing away from the incision.

-

Close the incision with wound clips or sutures.[10]

-

-

Post-Surgical Care:

-

Administer analgesics as per your institution's animal care and use committee (IACUC) guidelines to manage post-operative pain.

-

Monitor the mouse daily for several days post-surgery for signs of infection, distress, or any issues with the incision site.[10]

-

For studies longer than the pump's specified duration, the pump may need to be replaced. This involves a similar surgical procedure to remove the old pump and implant a new one.[5]

-

Mandatory Visualization

Signaling Pathway of CXCR1/CXCR2 and Inhibition by Reparixin

Caption: CXCR1/2 signaling cascade and its inhibition by Reparixin.